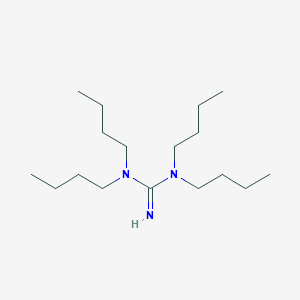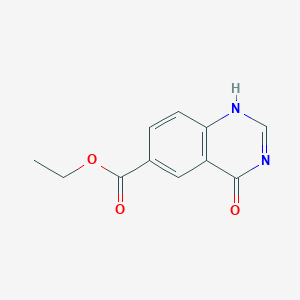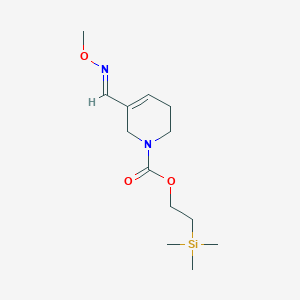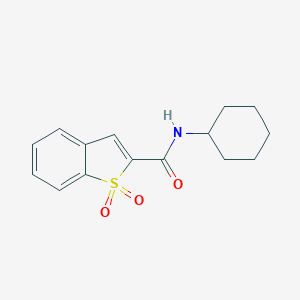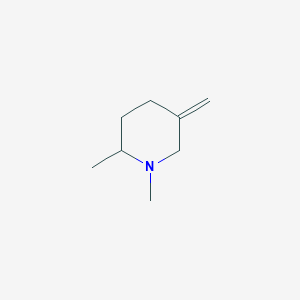
1,2-Dimethyl-5-methylidenepiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-5-methylidenepiperidine, commonly known as DMMP, is a chemical compound that belongs to the family of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The purpose of
作用機序
The mechanism of action of DMMP is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. DMMP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
DMMP has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the accumulation of reactive oxygen species. DMMP has also been reported to alter the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, DMMP has been shown to affect the levels of various hormones, including cortisol and testosterone.
実験室実験の利点と制限
DMMP has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. Additionally, DMMP is relatively stable and can be stored at room temperature. However, DMMP has some limitations for lab experiments. It is highly toxic and can pose a significant health risk if not handled properly. Additionally, DMMP is a potent inhibitor of acetylcholinesterase, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on DMMP. One area of interest is the development of new synthetic methods for DMMP that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential applications of DMMP in the field of material science. Additionally, the development of new derivatives of DMMP with improved pharmacological properties is an area of active research. Finally, the investigation of the mechanism of action of DMMP and its effects on cellular signaling pathways is an area of ongoing research.
Conclusion:
In conclusion, DMMP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMMP have been discussed in this paper. Further research on DMMP is needed to fully understand its potential applications and to develop new derivatives with improved pharmacological properties.
合成法
DMMP can be synthesized using various methods, including the reaction of 2,3-dimethyl-1,4-dioxane with sodium hydride, followed by the reaction with acrolein, which yields DMMP with a yield of 60%. Another method involves the reaction of 2,3-dimethyl-1,4-dioxane with formaldehyde and ammonium acetate, followed by the reaction with acetic anhydride, which yields DMMP with a yield of 80%.
科学的研究の応用
DMMP has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anticancer, antiviral, and antifungal activities. DMMP has also been investigated for its potential use in the synthesis of new organic compounds and materials. Additionally, DMMP has been utilized as a reagent in the analysis of various chemicals, including aldehydes, ketones, and carboxylic acids.
特性
CAS番号 |
142209-32-3 |
|---|---|
製品名 |
1,2-Dimethyl-5-methylidenepiperidine |
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC名 |
1,2-dimethyl-5-methylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-7-4-5-8(2)9(3)6-7/h8H,1,4-6H2,2-3H3 |
InChIキー |
MRYLHLGOPYYFSH-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C)CN1C |
正規SMILES |
CC1CCC(=C)CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



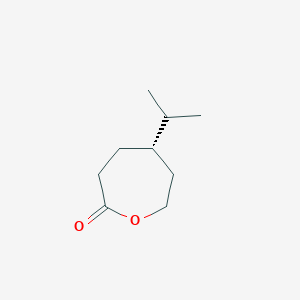
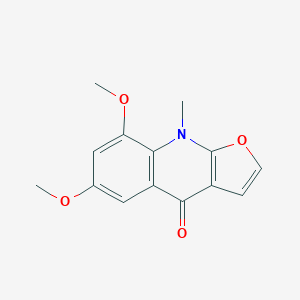

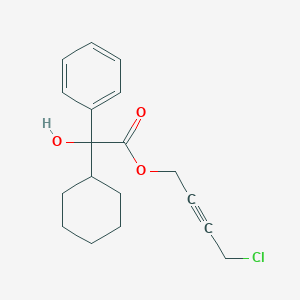
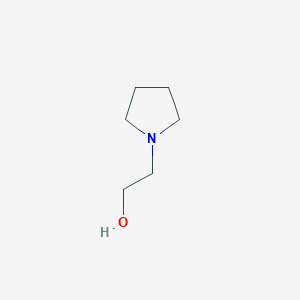
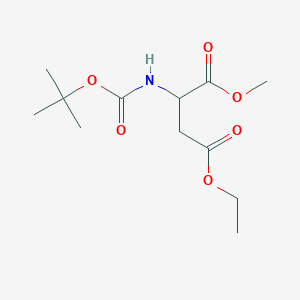
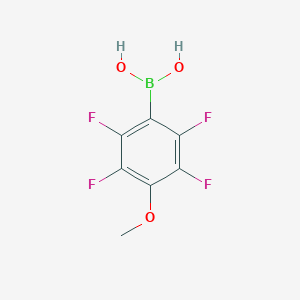
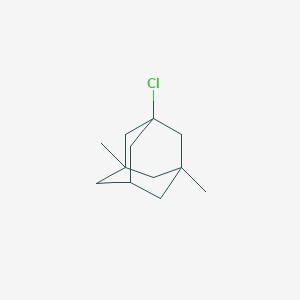
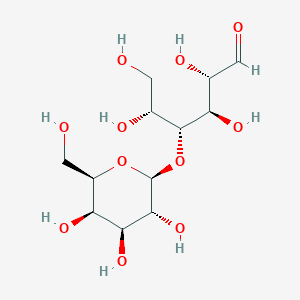
![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)
